molecular formula C22H21N3OS B2928541 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-80-8

2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2928541
CAS RN: 2034372-80-8
M. Wt: 375.49
InChI Key: PLRKJADQOOBABC-UHFFFAOYSA-N
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Description

2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, also known as PDP or PDP-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Pyrimidinones and derivatives, including compounds similar to 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, have been synthesized using various techniques, emphasizing the reaction of amino compounds with different reagents and cyclization processes. Studies provide insights into the synthesis pathways and reaction conditions for these compounds (Al-Haiza, Mostafa, & El-kady, 2003).

  • Nuclear Magnetic Resonance (NMR) Analysis : NMR spectral analysis has been employed to study compounds like 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This includes analysis of their structure and tautomerism, offering valuable insights into the molecular characteristics of these compounds (Al-Jallo & At-Biaty, 1978).

Biological Evaluation and Potential Medical Applications

  • Pharmacophores in Medicine and Nonlinear Optics : Derivatives of pyrimidine rings, which include structures similar to 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, are significant due to their presence in DNA and RNA. These compounds show promising applications in medicine and nonlinear optics (NLO) fields. Studies reveal their potential as NLO materials and in optoelectronic applications (Hussain et al., 2020).

  • Adenosine Receptor Affinity : Certain pyrazolo[3,4-d]pyrimidine analogues, structurally related to the query compound, have shown affinity for adenosine receptors, suggesting their potential in developing therapeutic agents. These studies focus on the synthesis and biological evaluation of such compounds for medical applications (Quinn, Scammells, & Tucker, 1991).

  • Antifungal and Antitumor Activities : Compounds within this chemical class have been evaluated for their antifungal and antitumor properties. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents (Rahmouni et al., 2016).

  • Aldose Reductase Inhibitors : Pyridopyrimidinones, similar in structure to the query compound, have been tested as aldose reductase inhibitors, displaying activities at micromolar/submicromolar levels. This research highlights their potential in treating complications related to diabetes (La Motta et al., 2007).

properties

IUPAC Name

3-(4-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)17-11-9-15(3)10-12-17/h4-14,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRKJADQOOBABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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